2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Description
2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality 2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Geometrical Change through Hydrogen Bonding
Compounds similar to the one have been studied for their ability to undergo geometrical changes through hydrogen bonding. For instance, studies on flavoenzyme models, which include similar pyrimido[4,5-b]quinoline diones, show significant changes in bond lengths involved in redox reactions when hydrogen bonding occurs at the pyrimidine ring. This suggests potential applications in understanding and designing redox-active materials and biomimetic models (Kawai, Kunitomo, & Ohno, 1996).
Corrosion Inhibition
Quinoline derivatives have been investigated for their role as corrosion inhibitors, particularly in protecting metals from corrosion in acidic environments. The study of 5-arylpyrimido-[4,5-b]quinoline-diones demonstrates their effectiveness in retarding corrosion through adsorption onto metal surfaces. This indicates potential applications in industrial settings where corrosion resistance is crucial (Verma et al., 2016).
Synthesis of Bioactive Compounds
The structural complexity of pyrimido[4,5-b]quinoline derivatives makes them suitable candidates for the synthesis of bioactive compounds. Techniques such as selenium-catalyzed carbonylation have been applied to synthesize quinazoline-2,4-diones, indicating potential applications in pharmaceuticals and drug development (Wu & Yu, 2010).
Molecular Rearrangements
Certain quinoline derivatives undergo fascinating molecular rearrangements, offering insights into reaction mechanisms and the synthesis of novel organic compounds. For example, studies on nitroketene to nitrile oxide transformations reveal complex pathways that could be harnessed for synthesizing new chemicals with potential applications in organic synthesis and material science (Kappe, Kollenz, & Wentrup, 1992).
Antimicrobial Properties
Finally, the synthesis and evaluation of new quinoline scaffolds for their antimicrobial properties highlight the potential of these compounds in developing new antibacterial and antiviral agents. Such research is critical in the ongoing search for effective treatments against drug-resistant pathogens (Mubeen, Rauf, & Qureshi, 2018).
properties
IUPAC Name |
2-butan-2-ylsulfanyl-5-(3-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-3-11(2)30-21-23-19-18(20(27)24-21)16(12-6-4-7-13(10-12)25(28)29)17-14(22-19)8-5-9-15(17)26/h4,6-7,10-11,16H,3,5,8-9H2,1-2H3,(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTGNPHBZBJQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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